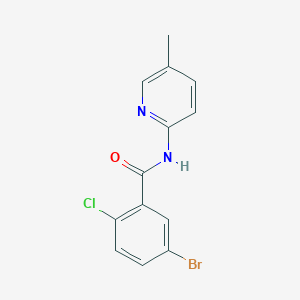
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a methylamino group, and a methoxypropanol moiety
Preparation Methods
The synthesis of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. The synthetic route may include:
Nucleophilic Substitution: The reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile, such as methylamine, to form the intermediate 3,4-dichlorobenzylmethylamine.
Alkylation: The intermediate is then reacted with 3-methoxypropan-2-ol under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Scientific Research Applications
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as an antimicrobial or antiviral agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with cellular membranes and proteins.
Comparison with Similar Compounds
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
3,4-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the methoxypropanol moiety.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the dichlorobenzyl and methylamino groups.
N-Methyl-3,4-dichlorobenzylamine: Similar structure but without the methoxypropanol group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17Cl2NO2 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl-methylamino]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-15(7-10(16)8-17-2)6-9-3-4-11(13)12(14)5-9/h3-5,10,16H,6-8H2,1-2H3 |
InChI Key |
BEQLCJYIWHXRST-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)CC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)




![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)





